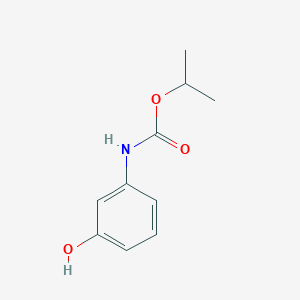

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester

Description

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester (CAS: 2610-61-9), also known as isopropyl 3-hydroxyphenylcarbamate, is a synthetic carbamate derivative characterized by a phenolic hydroxyl group at the 3-position of the phenyl ring and an isopropyl ester moiety. Carbamates are widely studied for their diverse biological activities, ranging from agrochemical to pharmaceutical applications. This compound is structurally related to natural and synthetic carbamates but distinguishes itself through the combination of a hydroxyl group and isopropyl ester, which influence its physicochemical properties and reactivity .

Synthesis routes for similar carbamates, such as isopropyl chloroformate-derived esters, involve reactions with phenolic amines or diazoacetyl intermediates, as documented in protocols for analogous compounds .

Properties

IUPAC Name |

propan-2-yl N-(3-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-10(13)11-8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJINQKTEPNHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574417 | |

| Record name | Propan-2-yl (3-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2610-61-9 | |

| Record name | Propan-2-yl (3-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 3-aminophenol (109 g, 1.0 mol), magnesium oxide (25 g), water (350 mL), and ethyl acetate (100 mL) is stirred vigorously at room temperature. Isopropyl chloroformate (123 g, 1.0 mol) is added dropwise while maintaining the temperature below 30°C using an ice bath. Magnesium oxide neutralizes hydrochloric acid generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack on the chloroformate. The reaction proceeds via the formation of an intermediate isocyanate, which rapidly reacts with water to yield the carbamate.

Workup and Purification

After one hour, the mixture is filtered to remove insoluble residues, and the filtrate is washed with ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure, yielding a pale yellow oil. Crystallization from toluene provides 162.7 g of the title compound as a solid with a melting point of 75°–77°C. This method achieves an approximate 83% yield, assuming stoichiometric conversion.

Catalytic Methods for Enhanced Efficiency

Role of Metal Catalysts

Patent US 6,133,473A discloses the use of metal-based catalysts to accelerate carbamate formation while suppressing by-products like ureas or symmetrical biurets. For example, zinc acetylacetonate (2% w/w) reduces reaction times from 41 hours to under 30 minutes in analogous systems. Catalysts enhance the electrophilicity of the chloroformate, facilitating attack by the amine nucleophile.

Optimized Protocol

A modified procedure involves:

- Dissolving 3-aminophenol (1.0 equiv) in dichloromethane.

- Adding isopropyl chloroformate (1.05 equiv) and zinc acetylacetonate (2% w/w) at 0°C.

- Stirring at 25°C for 30 minutes.

- Quenching with 5% sodium bicarbonate, followed by extraction and crystallization.

This method reportedly increases yields to >90% with <2% by-products, as determined by gas chromatography (GC).

Solvent and Base Selection

Solvent Systems

Polar aprotic solvents (e.g., ethyl acetate) are preferred for their ability to solubilize both aqueous and organic phases, facilitating efficient mixing. In contrast, nonpolar solvents like toluene aid in crystallization by reducing the compound’s solubility post-reaction.

Base Comparison

- Magnesium Oxide : Provides sustained buffering capacity in aqueous mixtures, ideal for large-scale reactions.

- Triethylamine : Used in smaller-scale syntheses for its rapid HCl scavenging, though it may require anhydrous conditions.

Analytical and Mechanistic Considerations

By-Product Analysis

Common by-products include:

- Ureas : Formed via reaction of the carbamate with excess amine.

- Chlorinated Derivatives : Result from incomplete substitution of the chloroformate.

GC-MS and HPLC analyses are critical for quantifying these impurities, with thresholds typically <1% for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of carbamates or other ester derivatives.

Scientific Research Applications

Chemistry

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The carbamate moiety can undergo nucleophilic attack, facilitating the formation of diverse derivatives.

- Oxidation Reactions : The hydroxy group can be oxidized to form quinones, which are important intermediates in organic synthesis.

Biology

In biological research, this compound has been utilized as:

- Enzyme Inhibitor : The carbamate group can act as a reversible inhibitor for certain enzymes, making it useful for studying enzyme kinetics and mechanisms.

- Biochemical Probes : Its ability to interact with biological macromolecules allows it to serve as a probe in assays aimed at investigating protein interactions or cellular pathways.

Medicine

The potential therapeutic applications of this compound are noteworthy:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cell signaling pathways.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Industrial Applications

In industry, this compound finds use in:

- Pesticides and Herbicides : Its structural characteristics allow it to function effectively as an active ingredient in agricultural chemicals.

- Pharmaceutical Formulations : It serves as an intermediate in the synthesis of various pharmaceuticals due to its reactivity and biological activity.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against specific cancers.

- Enzyme Inhibition Studies : In biochemical assays, this compound was tested for its inhibitory effects on acetylcholinesterase. The findings demonstrated that it could effectively reduce enzyme activity, supporting further exploration in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (3-Hydroxy-phenyl)-carbamic acid isopropyl ester involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include the inhibition of enzyme activity and disruption of metabolic processes .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Chlorpropham (Isopropyl m-Chlorocarbanilate, CAS 101-21-3)

- Structure : Chlorine substituent at the 3-position instead of hydroxyl.

- Properties: Melting point: 40.7–41.1°C .

- Applications : Herbicide and potato sprout inhibitor. The chloro group enhances stability and lipophilicity, favoring agricultural use over hydroxylated analogs .

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)

- Structure : Methyl ester instead of isopropyl.

- Properties :

(3-Hydroxy-benzyl)-carbamic acid phenyl ester (CAS 955972-25-5)

- Structure : Hydroxyl group on the benzyl moiety instead of the phenyl ring.

- Properties : Molecular weight = 243.26; higher topological polar surface area (58.6 Ų) due to the benzyl-hydroxyl group .

- Implications : The benzyl substitution may influence binding affinity in biological systems compared to the phenyl-hydroxyl analog .

Ester Group Variations

Ethyl carbamate (CAS 51-79-6)

- Structure : Ethyl ester of unsubstituted carbamic acid.

- Properties: Found in fermented foods; carcinogenic (IARC Group 2A).

- Implications : The absence of aromatic substituents and smaller ester group increase volatility and toxicity compared to hydroxylated carbamates .

Carisoprodol (CAS 78-44-4)

- Structure : Complex carbamate with isopropyl and methyl-propyl groups.

- Applications : Muscle relaxant. Demonstrates how branching and additional carbamate groups enhance central nervous system activity .

Data Table: Key Comparisons

Biological Activity

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester, also known as isopropyl 3-hydroxyphenylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article synthesizes current research findings, case studies, and data on its biological activity.

The molecular formula of this compound is C10H13NO3. Its structure features a hydroxyl group attached to a phenyl ring, which is significant for its interaction with biological targets, particularly enzymes involved in lipid signaling pathways.

Biological Activity Overview

-

FAAH Inhibition :

- The compound acts as an inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids. Inhibition of FAAH can enhance the levels of endocannabinoids, leading to potential therapeutic effects such as analgesia and anxiolytic properties.

- Studies have shown that similar carbamic acid esters exhibit varying degrees of potency in inhibiting FAAH. For instance, URB597, a related compound, has an IC50 value of 4.6 nM, indicating strong inhibitory activity .

-

Structure-Activity Relationship (SAR) :

- Research indicates that modifications to the phenyl ring can significantly affect the potency of FAAH inhibitors. For example, introducing small polar groups at specific positions on the phenyl ring enhances inhibitory potency .

- The interaction between the compound and the FAAH enzyme has been modeled using docking studies, which suggest that the biphenyl scaffold can fit into the enzyme's binding site effectively .

Case Studies

-

Analgesic and Anxiolytic Effects :

In animal models, compounds within the same class as this compound have demonstrated analgesic and anxiolytic-like properties. For instance, URB524 has been shown to reduce anxiety-like behaviors in rats, suggesting that similar derivatives may have therapeutic potential in treating anxiety disorders . -

Comparison with Other Compounds :

A comparative study involving various FAAH inhibitors highlighted that this compound could serve as a lead compound for further development due to its favorable SAR profile. Compounds with similar structures have been shown to selectively inhibit FAAH without significant off-target effects .

Data Tables

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| URB597 | 4.6 | Strong FAAH inhibitor |

| URB524 | 63 | Moderate FAAH inhibitor |

| This compound | TBD | Potential FAAH inhibitor |

Research Findings

- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves competitive inhibition of FAAH activity. This leads to increased levels of endogenous cannabinoids, which can modulate pain and anxiety pathways in the central nervous system .

- Therapeutic Implications : Given its ability to modulate endocannabinoid levels, this compound may have applications in treating conditions such as chronic pain, anxiety disorders, and possibly other neuropsychiatric conditions where endocannabinoid signaling plays a critical role .

Q & A

Q. Table 1: Spectral Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.39 (t, J=7.0 Hz, isopropyl CH3) | |

| ¹³C NMR | δ 155.8 (carbamate C=O) | |

| HRMS | [M+Na]+: 269.0897 (calc), 269.0895 (obs) |

Q. Table 2: Hazard Classification (Based on Analogs)

| Hazard Type | GHS Code | Precautionary Measures | Reference |

|---|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion; use fume hood | |

| Skin Irritation | H315 | Wear nitrile gloves |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.